2,4-Dichlorodiphenyl ether
Overview
Description
2,4-Dichlorodiphenyl ether is a compound with the molecular formula C12H8Cl2O . It is also known by other names such as 2,4-Dichloro-1-phenoxybenzene and 2,4-Dichlorophenyl phenyl ether . It is often described as a colorless or light yellow oily liquid .
Molecular Structure Analysis
The molecular structure of 2,4-Dichlorodiphenyl ether consists of a dichlorophenyl group and a phenyl group connected by an ether linkage . The average mass of the molecule is 239.097 Da and the monoisotopic mass is 237.995224 Da .Chemical Reactions Analysis
Ethers, including 2,4-Dichlorodiphenyl ether, can undergo cleavage reactions in the presence of strong acids . The ether oxygen is protonated by the strong acid, forming a good leaving group. The resulting halide conjugate base then attacks the protonated ether at the less sterically hindered alkyl substituent, forming a halogen product .Physical And Chemical Properties Analysis
2,4-Dichlorodiphenyl ether has an average mass of 239.097 Da and a monoisotopic mass of 237.995224 Da . Other physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Scientific Research Applications
Toxicity Evaluation
Diphenyl ether derivatives, including 2,4-Dichlorodiphenyl ether, are used in various industries such as spices, dyes, agrochemicals, and pharmaceuticals. A study by Qin et al. (2014) focused on the toxicity of these compounds on adult and embryonic zebrafish. They found moderate toxicity in adult zebrafish and significant toxicity effects during embryonic development, such as decreased hatching rate and larval growth inhibition (Qin et al., 2014).
Biodegradation by Bacteria
Research by Schmidt et al. (1993) revealed that Sphingomonas sp. strain SS33, adapted from a diphenyl ether-mineralizing strain, can utilize 4,4'-dichlorodiphenyl ether for growth, thereby indicating potential for bioremediation of this compound (Schmidt et al., 1993).
Degradation in Chlorinated Water
Canosa et al. (2005) investigated the degradation of triclosan (which includes 2,4-dichlorophenol) in chlorinated water. Their study showed the production of chlorinated byproducts like 2,4-dichlorophenol, highlighting the environmental impact of such degradation processes (Canosa et al., 2005).
Synthesis of Arylene Ether Sulfone
Ganguly and Gibson (1993) reported the synthesis of a macrocyclic arylene ether sulfone using dichlorodiphenylsulfone, indicating its application in advanced material synthesis (Ganguly & Gibson, 1993).
Liver Toxicity Studies
Chui et al. (1985) studied the effects of chlorinated diphenyl ethers, including 2,4-dichlorodiphenyl ether, on liver function in rats and trout. Their findings contribute to understanding the biological impact of these compounds (Chui et al., 1985).
Protective Group in Organic Synthesis
Otsuka et al. (2018) utilized 4-chlorophenyl ether as a protecting group for the hydroxy function, demonstrating the synthetic utility of chlorinated diphenyl ethers in organic chemistry (Otsuka et al., 2018).
Safety And Hazards
2,4-Dichlorodiphenyl ether is classified as highly flammable and harmful if swallowed . It may cause skin and eye irritation and may be harmful if inhaled . It is also very toxic to aquatic life and may cause long-term adverse effects in the aquatic environment . Proper protective equipment should be worn when handling this compound .
Future Directions
properties
IUPAC Name |
2,4-dichloro-1-phenoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2O/c13-9-6-7-12(11(14)8-9)15-10-4-2-1-3-5-10/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXIPYLZZJZMMPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00199847 | |
Record name | 2,4-Dichlorodiphenyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00199847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichlorodiphenyl ether | |
CAS RN |
51892-26-3 | |
Record name | 2,4-Dichlorodiphenyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051892263 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4-Dichlorodiphenyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00199847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-DICHLORODIPHENYL ETHER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49V3OO5743 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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